molecular formula C15H14N2O2S2 B10863418 (2E)-N-[(3-methoxyphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-[(3-methoxyphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B10863418
M. Wt: 318.4 g/mol
InChI Key: FHHVPEMYFFWCMV-BQYQJAHWSA-N
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Description

N-(3-METHOXYPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA typically involves the reaction of 3-methoxyaniline with 3-(2-thienyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acrylate moiety can be reduced to form alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA would depend on its specific application. Generally, thioureas can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and covalent interactions. The acrylate moiety may also participate in Michael addition reactions with nucleophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-[3-(2-thienyl)acryloyl]thiourea
  • N-(3-Methoxyphenyl)-N’-benzoylthiourea
  • N-(3-Methoxyphenyl)-N’-[3-(2-furyl)acryloyl]thiourea

Comparison

N-(3-METHOXYPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA is unique due to the presence of both the methoxyphenyl and thienylacryloyl moieties, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions and reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14N2O2S2

Molecular Weight

318.4 g/mol

IUPAC Name

(E)-N-[(3-methoxyphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C15H14N2O2S2/c1-19-12-5-2-4-11(10-12)16-15(20)17-14(18)8-7-13-6-3-9-21-13/h2-10H,1H3,(H2,16,17,18,20)/b8-7+

InChI Key

FHHVPEMYFFWCMV-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=CS2

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

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